Morzid

CAS No.: 2168-68-5

Cat. No.: VC1711742

Molecular Formula: C8H16N3OPS

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2168-68-5 |

|---|---|

| Molecular Formula | C8H16N3OPS |

| Molecular Weight | 233.27 g/mol |

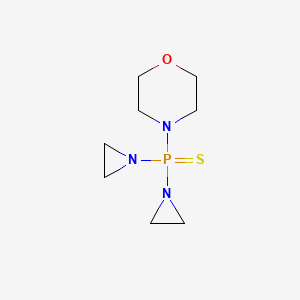

| IUPAC Name | bis(aziridin-1-yl)-morpholin-4-yl-sulfanylidene-λ5-phosphane |

| Standard InChI | InChI=1S/C8H16N3OPS/c14-13(9-1-2-9,10-3-4-10)11-5-7-12-8-6-11/h1-8H2 |

| Standard InChI Key | RQOLZRKNRJWASP-UHFFFAOYSA-N |

| SMILES | C1CN1P(=S)(N2CC2)N3CCOCC3 |

| Canonical SMILES | C1CN1P(=S)(N2CC2)N3CCOCC3 |

Introduction

Structural Identification and Nomenclature

Morzid is formally identified as bis(aziridin-1-yl)-morpholin-4-yl-sulfanylidene-lambda5-phosphane according to IUPAC nomenclature. The compound is also known by several synonyms in scientific literature:

-

Opspa

-

Bis(1-aziridinyl)morpholinophosphine sulfide

-

Thiomorpholidophosphoric diethylenimide

-

2168-68-5 (registry number)

The molecular structure of Morzid features a central phosphorus atom bonded to sulfur (forming a phosphine sulfide group), with connections to two aziridine rings and one morpholine ring . This arrangement creates a unique three-dimensional structure with specific chemical reactivity patterns.

Structural Identifiers

The compound can be precisely identified through several standardized chemical notations:

-

SMILES: C1CN1P(=S)(N2CC2)N3CCOCC3

-

InChI: InChI=1S/C8H16N3OPS/c14-13(9-1-2-9,10-3-4-10)11-5-7-12-8-6-11/h1-8H2

These identifiers are crucial for unambiguous identification of Morzid in chemical databases and literature.

Physical and Chemical Properties

Morzid has a molecular weight of 233.27 g/mol, which places it in the category of small to medium-sized organic molecules . The compound contains:

-

A phosphorus-sulfur double bond (P=S)

-

Three nitrogen atoms in heterocyclic arrangements

-

One oxygen atom within the morpholine ring

-

A total of 8 carbon atoms and 16 hydrogen atoms

The molecular structure suggests potential for hydrogen bonding through the nitrogen atoms, while the P=S moiety likely contributes to its chemical reactivity profile. The morpholine ring provides a basic site, which may influence the compound's solubility in aqueous solutions and its behavior in biological systems.

Predicted Collision Cross Section Data

Mass spectrometry analysis has yielded predicted collision cross section (CCS) data for various ionic forms of Morzid. This data is valuable for analytical identification and characterization of the compound in complex matrices.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 234.08244 | 138.0 |

| [M+Na]+ | 256.06438 | 149.1 |

| [M+NH4]+ | 251.10898 | 145.6 |

| [M+K]+ | 272.03832 | 147.1 |

| [M-H]- | 232.06788 | 152.3 |

| [M+Na-2H]- | 254.04983 | 147.5 |

| [M]+ | 233.07461 | 145.7 |

| [M]- | 233.07571 | 145.7 |

Table 1: Predicted collision cross section values for various ionic species of Morzid

These values represent the effective area of the molecule when interacting with a buffer gas during ion mobility spectrometry, providing important information for analytical identification and structural characterization.

Chemical Reactivity and Structure-Activity Relationships

Based on its chemical structure, Morzid contains several reactive functional groups that likely determine its chemical behavior:

Phosphorus-Sulfur Bond

The phosphorus-sulfur double bond (P=S) is a key structural feature that contributes to the compound's reactivity. This bond is generally stable under standard conditions but may undergo reactions with strong nucleophiles or oxidizing agents.

Aziridine Rings

The presence of two aziridine rings (three-membered rings containing nitrogen) is notable. Aziridines are known for their strain energy and reactivity, particularly toward nucleophilic ring-opening reactions. These structural elements may contribute significantly to any biological activity of Morzid.

Morpholine Ring

The morpholine component provides both basic (nitrogen) and slightly polar (oxygen) sites within the molecule. This heterocyclic structure likely influences the compound's solubility profile and potential for hydrogen bonding interactions.

Analytical Considerations

The molecular characteristics of Morzid suggest several analytical approaches for its identification and quantification:

Mass Spectrometry

The distinctive fragmentation pattern and predicted collision cross-section values provide a basis for mass spectrometric identification. The molecular ion and characteristic fragment ions would be expected to follow patterns typical of phosphorus-sulfur compounds.

Research Gaps and Future Directions

The available literature on Morzid reveals several significant research gaps:

Environmental Fate and Toxicology

Research on the environmental persistence, degradation pathways, and ecotoxicological profile of Morzid appears to be lacking in the current literature. Given its heterocyclic nature and phosphorus-sulfur bond, studies on its environmental behavior would be beneficial.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume